molecular formula C20H25BrN2 B10889524 1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

Cat. No.: B10889524
M. Wt: 373.3 g/mol
InChI Key: SVFNFLVWUBNMBY-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups, one substituted with a bromine atom at the meta position and the other with an ethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 3-bromobenzyl chloride, reacts with piperazine in the presence of a base such as sodium carbonate or potassium carbonate. This reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

    Alkylation Reaction: The intermediate product, 1-(3-bromobenzyl)piperazine, undergoes further alkylation with 4-ethylbenzyl chloride. This reaction is also performed in the presence of a base and an organic solvent under reflux conditions.

Industrial Production Methods

Industrial production of 1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium cyanide in dimethyl sulfoxide, primary or secondary amines in ethanol.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the study of structure-activity relationships to understand how modifications to the chemical structure affect biological activity.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. It is studied for its interactions with biological targets such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological target involved. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Comparison with Similar Compounds

1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine can be compared with other similar compounds, such as:

    1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine: Similar structure but with a chlorine atom instead of a bromine atom. The substitution pattern affects the compound’s reactivity and biological activity.

    1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine: Similar structure but with a methyl group instead of an ethyl group. The difference in alkyl group size can influence the compound’s properties and interactions.

    1-(3-bromobenzyl)-4-(4-ethylphenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group. The presence of the phenyl group can affect the compound’s steric and electronic properties.

Uniqueness

The uniqueness of 1-(3-bromobenzyl)-4-(4-ethylbenzyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and ethyl groups on the benzyl moieties provides a unique set of reactivity and interactions, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H25BrN2

Molecular Weight

373.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19/h3-9,14H,2,10-13,15-16H2,1H3

InChI Key

SVFNFLVWUBNMBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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